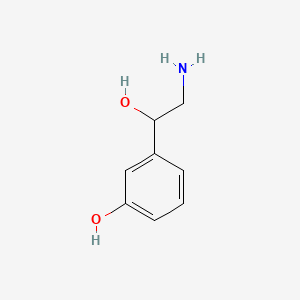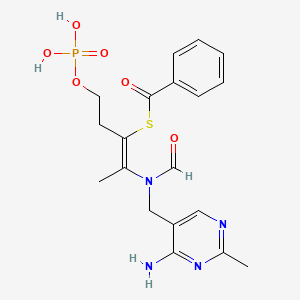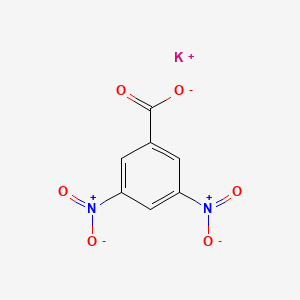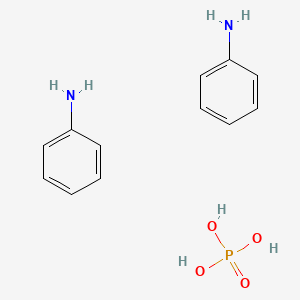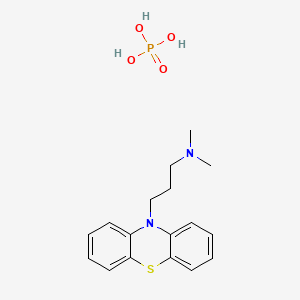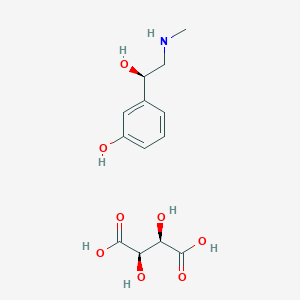
(R)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its potential in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Hydroxylation: The phenol derivative undergoes hydroxylation to introduce the hydroxy group.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the methylamino group.
Esterification: The final step involves esterification with 2,3-dihydroxysuccinic acid to form the desired compound.
Industrial Production Methods
Industrial production of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate: The enantiomer of the compound with similar properties but different biological activities.
3-(1-Hydroxy-2-(methylamino)ethyl)phenol: Lacks the dihydroxysuccinate moiety, resulting in different chemical and biological properties.
2,3-Dihydroxysuccinic acid derivatives: Compounds with similar structural features but varying functional groups.
Uniqueness
®-3-(1-Hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate is unique due to its specific stereochemistry and the presence of both hydroxy and amino groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
17162-39-9 |
|---|---|
Formule moléculaire |
C13H19NO8 |
Poids moléculaire |
317.29 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
Clé InChI |
NHKOTKKHHYKARN-NDAAPVSOSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CNC[C@@H](C1=CC(=CC=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




